N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide typically involves the reaction of 4-bromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation can lead to the formation of a carboxylic acid .
Scientific Research Applications
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This inhibition can result in the antiproliferative effects observed in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-4-bromophenyl)-N,N-dimethylamine: Similar in structure but with different functional groups, leading to varied chemical properties and applications.
4-(4-Bromophenyl)-thiazol-2-amine: Another compound with a bromophenyl group, used in different biological applications.
Uniqueness
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C10H10BrClN2O2 |
---|---|
Molecular Weight |
305.55 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(2-chloroacetyl)amino]acetamide |
InChI |
InChI=1S/C10H10BrClN2O2/c11-7-1-3-8(4-2-7)14-10(16)6-13-9(15)5-12/h1-4H,5-6H2,(H,13,15)(H,14,16) |
InChI Key |
PEDVNROUBQXDGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNC(=O)CCl)Br |
Origin of Product |
United States |
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